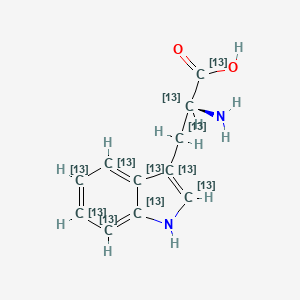

L-Tryptophan-13C11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-トリプトファン-13C11 は、必須アミノ酸である L-トリプトファンの安定同位体標識化合物です。この化合物は、11 個の部位に炭素-13 が標識されており、さまざまな科学研究用途に役立ちます。 L-トリプトファンは、セロトニン、メラトニン、ビタミン B3 を含むいくつかの重要な生体分子の前駆体です .

準備方法

合成経路と反応条件

L-トリプトファン-13C11 は、L-トリプトファン分子に炭素-13 を組み込むことで合成されます。合成には、L-トリプトファンの生合成経路において、炭素-13 標識前駆体の使用が伴います。 反応条件は、目的の位置に炭素-13 が組み込まれるように注意深く制御されます .

工業生産方法

L-トリプトファン-13C11 の工業生産には、遺伝子組み換え微生物を用いた発酵プロセスが関与します。これらの微生物は、代謝過程で L-トリプトファン分子に炭素-13 を組み込むように設計されています。 次に、発酵液を処理して、L-トリプトファン-13C11 を単離して精製します .

化学反応の分析

反応の種類

L-トリプトファン-13C11 は、以下を含むさまざまな化学反応を起こします。

酸化: L-トリプトファン-13C11 は、インドール-3-アセトアルデヒドなどの化合物を生成するために酸化することができます。

還元: 還元反応は、L-トリプトファン-13C11 をトリプタミンなどの化合物に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

酸化: インドール-3-アセトアルデヒドおよびその他のインドール誘導体。

還元: トリプタミンおよび関連化合物。

置換: さまざまな置換されたトリプトファン誘導体.

科学研究における用途

L-トリプトファン-13C11 は、幅広い科学研究用途を持っています。

化学: 代謝研究におけるトレーサーとして、および反応機構を研究するために使用されます。

生物学: タンパク質合成と代謝経路の理解に役立ちます。

医学: 薬物代謝を理解するための薬物動態研究で使用されます。

科学的研究の応用

L-Tryptophan-13C11 has a wide range of scientific research applications:

Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.

Biology: Helps in understanding protein synthesis and metabolic pathways.

Medicine: Used in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the production of labeled compounds for research and development

作用機序

L-トリプトファン-13C11 は、いくつかの重要な生体分子の前駆体として作用することで、その効果を発揮します。酵素経路を通じて、セロトニン、メラトニン、およびビタミン B3 に変換されます。 炭素-13 の組み込みにより、研究者は L-トリプトファン-13C11 の代謝的運命を追跡し、さまざまな分子標的および経路との相互作用を研究することができます .

類似の化合物との比較

類似の化合物

L-トリプトファン-15N2: 2 つの部位に窒素-15 が標識されています。

L-トリプトファン-13C11,15N2: 11 個の部位に炭素-13、2 つの部位に窒素-15 が標識されています.

独自性

L-トリプトファン-13C11 は、炭素-13 による広範な標識により、特に詳細な代謝研究や NMR ベースの研究に役立ちます。 この広範な標識により、より少ない同位体で標識された化合物と比較して、より正確な追跡と分析が可能になります .

類似化合物との比較

Similar Compounds

L-Tryptophan-15N2: Labeled with nitrogen-15 at two positions.

L-Tryptophan-13C11,15N2: Labeled with carbon-13 at eleven positions and nitrogen-15 at two positions.

Uniqueness

This compound is unique due to its extensive labeling with carbon-13, making it particularly useful for detailed metabolic studies and NMR-based research. This extensive labeling allows for more precise tracking and analysis compared to compounds labeled with fewer isotopes .

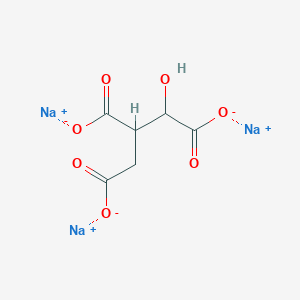

特性

分子式 |

C11H12N2O2 |

|---|---|

分子量 |

215.15 g/mol |

IUPAC名 |

(2S)-2-amino-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |

InChIキー |

QIVBCDIJIAJPQS-WQQZOYGJSA-N |

異性体SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH]N2)[13CH2][13C@@H]([13C](=O)O)N |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)